

Application Notes and Protocols: JNJ-10311795 in Mast Cell Degranulation Assays

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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990

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Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators through a process known as degranulation. Among the most abundant of the pre-formed mediators stored in mast cell secretory granules is the serine protease chymase. Once released, chymase can exert a variety of pro-inflammatory effects, including the degradation of the extracellular matrix, activation of cytokines, and the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.^{[1][2]}

JNJ-10311795 is a potent and selective dual inhibitor of mast cell chymase and neutrophil cathepsin G. Its high affinity for chymase makes it a valuable pharmacological tool for investigating the specific roles of this enzyme in the downstream consequences of mast cell degranulation. These application notes provide detailed protocols for utilizing **JNJ-10311795** in the context of in vitro mast cell degranulation assays. While **JNJ-10311795** inhibits the enzymatic activity of released chymase, the degranulation process itself is typically quantified by measuring the release of other granule components, such as the enzyme β -hexosaminidase.

Mechanism of Action

JNJ-10311795 acts as a potent inhibitor of human mast cell chymase. Unlike inhibitors that target upstream signaling pathways to prevent degranulation, **JNJ-10311795** targets a key enzymatic component of the mast cell secretome. This allows researchers to dissect the effects of chymase activity from the process of granule exocytosis itself. The inhibition of chymase by **JNJ-10311795** can be utilized to study its role in various pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.^[3]

Data Presentation

The inhibitory activity of **JNJ-10311795** and other chymase inhibitors is typically determined through enzymatic assays using purified enzyme or in cell-based assays measuring downstream effects of chymase activity. The following tables provide an overview of the inhibitory potency of **JNJ-10311795** and serve as a reference for expected results with similar compounds in cellular assays.

Table 1: Inhibitory Potency of **JNJ-10311795** against Purified Proteases

Target Enzyme	Inhibitor	Ki (nM)	Selectivity (over Cathepsin G)
Human Mast Cell Chymase	JNJ-10311795	2.3	16.5-fold
Human Neutrophil Cathepsin G	JNJ-10311795	38	-

Data compiled from available literature. The Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Representative Inhibitory Potency of Chymase Inhibitors in Cellular Assays

Compound	Cell Type	Assay	IC50
Chymase Inhibitor A	Human Mast Cells	Angiotensin II generation	15 nM
Chymase Inhibitor B	LAD2 Cells	Inhibition of chymase-mediated substrate cleavage	5.4 nM
Chymase Inhibitor C	Primary Mast Cells	Reduction in inflammatory cytokine release	29 nM

This table presents representative data for illustrative purposes, as specific cell-based IC50 values for **JNJ-10311795** in a degranulation assay are not widely published. Researchers should determine the IC50 empirically for their specific assay conditions.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay using β -Hexosaminidase Release

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase from the human mast cell line LAD2.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Human Mast Cell Line (LAD2)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- StemPro™-34 SFM medium supplemented with 100 ng/mL SCF
- Human IgE
- Anti-IgE antibody or specific antigen
- JNJ-10311795**
- Tyrode's Buffer (or HEPES buffer)

- p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG)
- 0.1 M citrate buffer, pH 4.5
- 0.1 M carbonate/bicarbonate stop buffer, pH 10.0
- Triton X-100
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Culture: Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL SCF.[8][10] Maintain cell density between 0.1 and 0.5 x 10⁶ cells/mL.
- Sensitization: Sensitize LAD2 cells by incubating with human IgE (e.g., 1 μ g/mL) for 24 hours.
- Cell Plating: Wash the sensitized cells with Tyrode's buffer and resuspend in the same buffer. Plate the cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well.
- Inhibitor Treatment: Prepare serial dilutions of **JNJ-10311795** in Tyrode's buffer. Add the desired concentrations of **JNJ-10311795** to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
- Stimulation: Induce degranulation by adding anti-IgE antibody or the specific antigen to the wells. For a positive control for degranulation, use a known secretagogue like compound 48/80 or calcium ionophore A23187.[4] For a negative control, add only buffer.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
- Cell Lysis for Total Release: To determine the total β -hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.1%).

- Enzyme Assay:
 - Add an aliquot of the supernatant or cell lysate to a new 96-well plate.
 - Add the PNAG substrate solution (in 0.1 M citrate buffer, pH 4.5).
 - Incubate at 37°C for 60-90 minutes.
 - Stop the reaction by adding the carbonate/bicarbonate stop buffer.
- Data Analysis:
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of β -hexosaminidase release using the following formula: % Degranulation = $[(\text{ODSample} - \text{ODSpontaneous Release}) / (\text{ODTotal Release} - \text{ODSpontaneous Release})] \times 100$

Protocol 2: Chymase Activity Assay in Mast Cell Supernatant

This protocol measures the enzymatic activity of chymase released into the supernatant following mast cell degranulation and the inhibitory effect of **JNJ-10311795**.

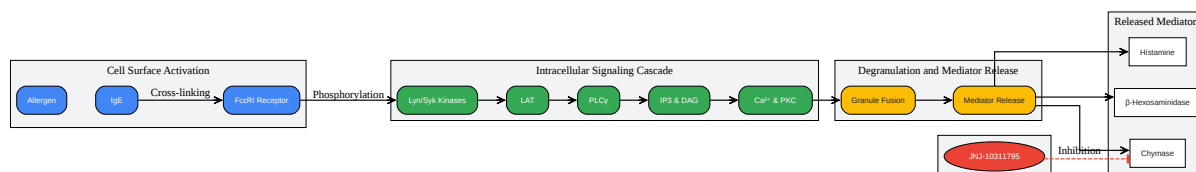
Materials:

- Supernatants from mast cell degranulation experiment (from Protocol 1)
- **JNJ-10311795**
- Chymase-specific fluorogenic or chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
- Assay buffer (e.g., Tris-HCl with NaCl and heparin)
- 96-well black plates (for fluorescent assay) or clear plates (for colorimetric assay)
- Fluorometer or spectrophotometer

Procedure:

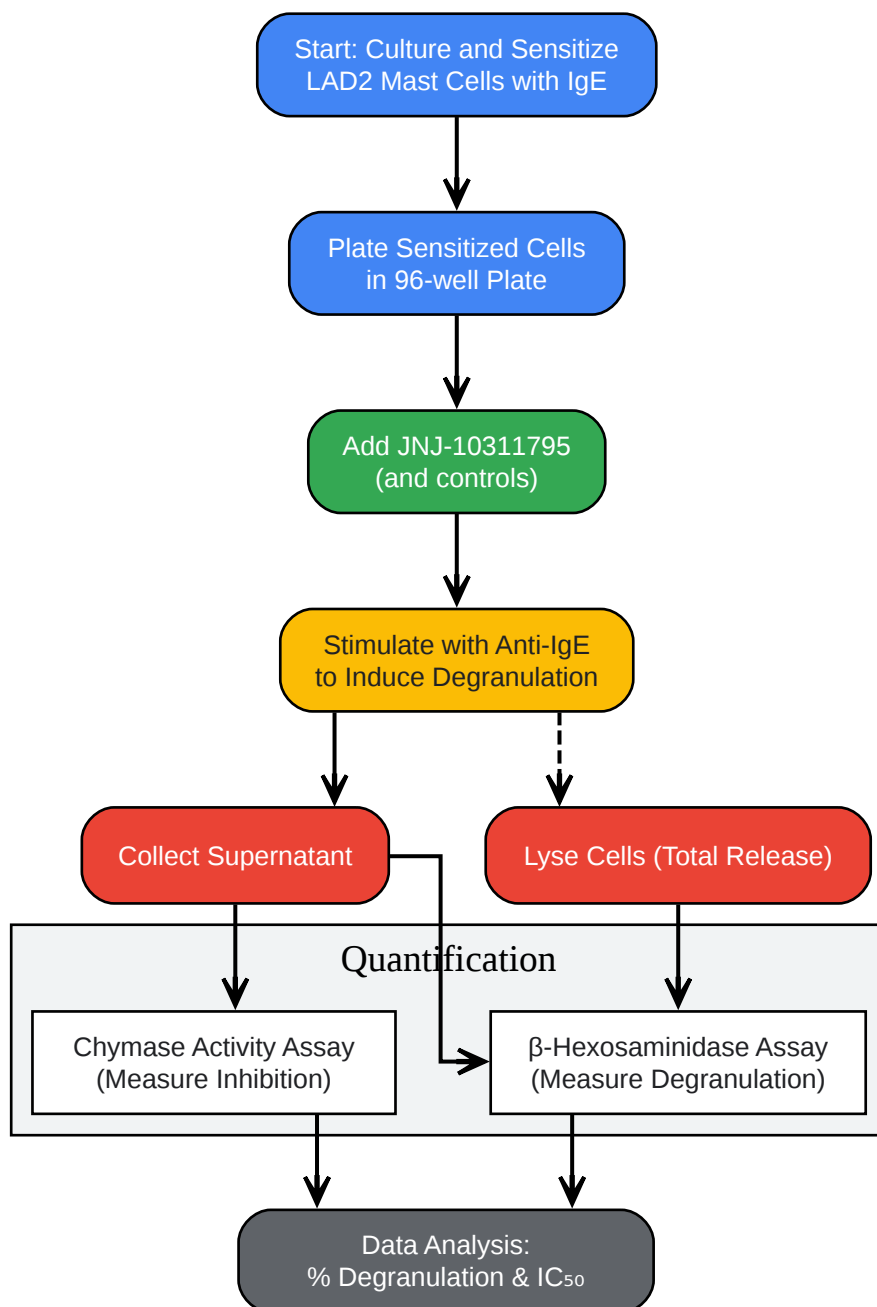
- **Prepare Reagents:** Prepare serial dilutions of **JNJ-10311795** and the chymase substrate in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the mast cell supernatant containing released chymase.
- **Inhibitor Addition:** Add the different concentrations of **JNJ-10311795** to the wells. Include a vehicle control.
- **Substrate Addition:** Initiate the enzymatic reaction by adding the chymase substrate to all wells.
- **Incubation:** Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.
- **Measurement:** Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
- **Data Analysis:**
 - Determine the rate of substrate cleavage for each condition.
 - Calculate the percentage of chymase inhibition for each concentration of **JNJ-10311795** relative to the vehicle control.
 - Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations



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Caption: IgE-mediated mast cell activation and degranulation pathway with the point of chymase inhibition by **JNJ-10311795**.



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Caption: Experimental workflow for assessing mast cell degranulation and chymase inhibition.

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